Dipyanone

Description

Structure

3D Structure

Properties

CAS No. |

60996-94-3 |

|---|---|

Molecular Formula |

C23H29NO |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one |

InChI |

InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3 |

InChI Key |

LJIUPFDRFKFNJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Dipyanone: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

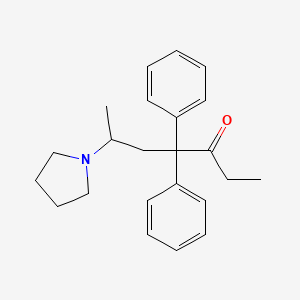

Dipyanone (IUPAC name: 4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one) is a synthetic opioid analgesic that has emerged as a designer drug.[1][2][3] Structurally, it is a derivative of 4,4-diphenylheptan-3-one and shares a close resemblance to medically used opioids such as methadone, dipipanone, and phenadoxone.[1][3][4] First identified in Germany in 2021, this compound is recognized as a potent mu-opioid receptor agonist.[1][5] This technical guide provides a detailed examination of the chemical structure and plausible synthesis pathways of this compound, based on established synthetic routes for its analogues.

Chemical Structure and Properties

This compound is characterized by a central heptan-3-one backbone with two phenyl groups at the 4-position and a pyrrolidinyl group at the 6-position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one | [2][6] |

| CAS Number | 60996-94-3 | [1][2][6] |

| Molecular Formula | C23H29NO | [2][6] |

| Molar Mass | 335.491 g·mol−1 | [2] |

| Appearance | Not widely documented, likely a solid at room temperature. | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, ethanol, and methanol.[7] | [7] |

Synthesis Pathways

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in public literature due to its nature as a designer drug, its synthesis is understood to follow the well-established routes used for methadone and its analogues.[1][7] The general approach involves a two-step process starting from diphenylacetonitrile.

General Synthesis Pathway

The synthesis of this compound and its analogues, like methadone and dipipanone, fundamentally involves two key steps:

-

Alkylation of Diphenylacetonitrile: Diphenylacetonitrile is deprotonated with a strong base to form a carbanion, which then undergoes nucleophilic substitution with a suitable haloamine. For the synthesis of this compound, this would be a 1-halo-2-(pyrrolidin-1-yl)propane.

-

Grignard Reaction and Hydrolysis: The resulting nitrile intermediate is then reacted with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to form an imine, which is subsequently hydrolyzed under acidic conditions to yield the final ketone product, this compound.

A schematic representation of this pathway is provided below:

References

- 1. Buy this compound | 60996-94-3 [smolecule.com]

- 2. Synthesis of analogues of acetylmethadol and methadol as potential narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Dipipanone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

Mechanism of Action of Dipyanone at the Mu-Opioid Receptor: A Technical Guide

Introduction

Dipyanone is a synthetic opioid analgesic structurally related to methadone. Its primary pharmacological effects are mediated through its interaction with the central nervous system, specifically by acting as an agonist at the mu-opioid receptor (MOR).[1] The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) and is the principal target for most clinically used opioid analgesics, including morphine, as well as endogenous opioid peptides like endorphins.[2][3] Understanding the precise mechanism of action of this compound at the MOR is crucial for elucidating its therapeutic potential and side-effect profile, which includes analgesia, euphoria, respiratory depression, and physical dependence.[1][4] This guide provides a detailed technical overview of this compound's molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as an agonist at the mu-opioid receptor. Upon binding, it induces a conformational change in the receptor, which triggers a cascade of intracellular signaling events primarily through the activation of heterotrimeric inhibitory G-proteins (Gαi/o).[1][5][6] This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer, both of which modulate downstream effectors to produce the characteristic effects of opioids.[6][7]

The key downstream events are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[2][4] This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] A decrease in cAMP levels modulates the activity of protein kinases, such as protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous cellular proteins, including transcription factors.[4][7]

-

Modulation of Ion Channels:

-

Potassium Channel Activation: The Gβγ subunit dimer directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][8] This activation increases potassium efflux, leading to hyperpolarization of the neuronal membrane.[1] Hyperpolarization makes the neuron less excitable and less likely to fire an action potential, thus reducing the transmission of nociceptive signals.[1]

-

Calcium Channel Inhibition: The Gβγ subunit also binds to and inhibits voltage-gated calcium channels (VGCCs), particularly N-type channels, on presynaptic nerve terminals.[1][8] This inhibition reduces calcium influx, which is a critical step for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane.[8] The result is a decreased release of excitatory neurotransmitters, such as substance P and glutamate, into the synaptic cleft, further dampening pain signal propagation.[1]

-

-

β-Arrestin 2 Recruitment: Like other opioids, the activation of MOR by this compound also leads to the recruitment of β-arrestin 2.[9][10] This process is initiated by the phosphorylation of the intracellular domains of the activated receptor by G-protein-coupled receptor kinases (GRKs).[6] β-arrestin binding uncouples the receptor from G-proteins, leading to signal desensitization and receptor internalization.[6][11] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[6][12] The β-arrestin pathway is often associated with the adverse effects of opioids, including respiratory depression and tolerance.[3][11]

Quantitative Data: In Vitro Activity Profile

The following table summarizes the quantitative data for this compound's activity at the mu-opioid receptor from a β-arrestin 2 recruitment assay, with methadone included for comparison.[9]

| Compound | Assay | Parameter | Value | Efficacy (vs. Hydromorphone) | Cell System | Reference |

| This compound | β-arrestin 2 Recruitment | EC₅₀ | 39.9 nM | 155% | Not specified | [9] |

| Methadone | β-arrestin 2 Recruitment | EC₅₀ | 50.3 nM | 152% | Not specified | [9] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The characterization of this compound's activity at the MOR relies on a suite of well-established in vitro assays.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

-

Objective: To determine the Ki of this compound for the human mu-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human mu-opioid receptor.[13][14]

-

Radioligand: A selective MOR radioligand, such as [³H]-DAMGO.[13]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist, such as naloxone.[13]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[13]

-

Apparatus: A cell harvester with glass fiber filters and a scintillation counter.[13]

-

-

Procedure:

-

Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a specific final protein concentration.[13]

-

Assay Setup: The assay is performed in a 96-well plate in triplicate.

-

Total Binding: Contains assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kd), and the membrane suspension.[13]

-

Non-specific Binding: Contains assay buffer, [³H]-DAMGO, 10 µM naloxone, and the membrane suspension.[13]

-

Competitive Binding: Contains assay buffer, [³H]-DAMGO, varying concentrations of this compound, and the membrane suspension.[13]

-

-

Incubation: The plate is incubated (e.g., at room temperature for 60-120 minutes) to allow the binding to reach equilibrium.[13]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.[13]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.[13]

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.

-

The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression.

-

The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins by an agonist.

-

Objective: To quantify the ability of this compound to stimulate G-protein activation via the MOR.

-

Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation.[15][16]

-

Materials:

-

Procedure:

-

Assay Setup: In a 96-well plate, cell membranes are incubated with GDP, assay buffer, and varying concentrations of this compound (or controls).[15]

-

Initiation: The reaction is initiated by adding [³⁵S]GTPγS.[15]

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[15]

-

Termination and Filtration: The reaction is stopped by rapid filtration through filter plates, and the filters are washed to remove unbound radioligand.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes on the filters is measured by a scintillation counter.

-

-

Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus log concentration of this compound to generate a dose-response curve, from which EC₅₀ and Emax values can be determined.

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the activated MOR, a key step in receptor desensitization and G-protein-independent signaling.

-

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in recruiting β-arrestin 2 to the MOR.

-

Principle: A common method is an enzyme complementation assay (e.g., PathHunter). Cells are engineered to express the MOR fused to a small enzyme fragment (ProLink, PK) and β-arrestin 2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA). Agonist-induced recruitment brings the two fragments together, forming an active enzyme that converts a substrate to a chemiluminescent signal.[12]

-

Procedure:

-

Cell Plating: The engineered cells are plated in a 96-well or 384-well plate.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Incubation: The plate is incubated (e.g., 37°C for 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: The detection reagent containing the enzyme substrate is added, and after a further incubation period, the chemiluminescent signal is read using a plate reader.

-

-

Data Analysis: A dose-response curve is generated by plotting luminescence against the log concentration of this compound to determine EC₅₀ and Emax values.[12]

Visualizations: Signaling and Experimental Workflows

Signaling Pathway of this compound at the Mu-Opioid Receptor

Caption: Canonical G-protein signaling pathway activated by this compound at the MOR.

Experimental Workflow: β-Arrestin 2 Recruitment Assay

Caption: Workflow for a typical β-arrestin 2 enzyme complementation assay.

References

- 1. What is the mechanism of Dipipanone Hydrochloride? [synapse.patsnap.com]

- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs | National Institute of Justice [nij.ojp.gov]

- 11. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Profile of N-pyrrolidino Methadone (Dipyanone)

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

N-pyrrolidino methadone, also known as dipyanone, is a synthetic opioid structurally related to methadone. First synthesized in the 1940s, it has recently re-emerged as a novel psychoactive substance. This document provides a comprehensive overview of the currently available pharmacological data on N-pyrrolidino methadone, intended to serve as a technical guide for researchers, scientists, and drug development professionals. The report details its chemical structure, in vitro receptor activity, metabolic pathways, and available in vivo data. Comparative data for methadone and other relevant opioids are included to provide context. Gaps in the current understanding of its full pharmacological profile, particularly regarding receptor binding affinities (Ki values), detailed in vivo analgesic potency (ED50 values), comprehensive pharmacokinetics, and a specific side-effect profile, are highlighted. This guide synthesizes the existing literature to facilitate further research and a more complete understanding of this compound.

Introduction

N-pyrrolidino methadone (4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one), or this compound, is a synthetic opioid that shares a close structural resemblance to methadone. It was first described in the 1940s and was noted for its analgesic activity, which was reported to be comparable to that of methadone in early studies involving rats, dogs, and humans.[1] After a long period of relative obscurity, this compound has been identified in forensic casework, signaling its emergence as a novel psychoactive substance (NPS).[2][3][4] This re-emergence necessitates a thorough understanding of its pharmacological profile to inform public health, clinical toxicology, and drug development efforts. This technical guide consolidates the available scientific information on the pharmacology of N-pyrrolidino methadone, presents it in a structured format, and identifies key areas where further research is needed.

Chemical Structure and Synthesis

N-pyrrolidino methadone is a derivative of methadone where the dimethylamino group is replaced by a pyrrolidino ring.

Chemical Name: 4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one Molecular Formula: C₂₃H₂₉NO Molecular Weight: 335.49 g/mol

A plausible synthetic pathway is outlined below:

Pharmacodynamics: Receptor Activity

The primary mechanism of action for N-pyrrolidino methadone, like other opioids, is through its interaction with opioid receptors. In vitro functional assays have been conducted to determine its potency and efficacy at the µ (mu), κ (kappa), and δ (delta) opioid receptors.

In Vitro Functional Activity

Functional activity is a measure of a compound's ability to produce a biological response upon binding to a receptor. This is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half of the maximal response, and the maximum efficacy (Eₘₐₓ), which is the maximum response achievable by the drug.

| Compound | Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) (Reference) | Reference(s) |

| N-pyrrolidino methadone | µ (MOR) | β-arrestin 2 Recruitment | 39.9 | 155 (vs. Hydromorphone) | [5][6] |

| N-pyrrolidino methadone | µ (MOR) | GTPγS Binding | 96.8 | 106 (vs. Fentanyl) | [4][7] |

| N-pyrrolidino methadone | κ (KOR) | GTPγS Binding | 380.4 | 13 (vs. U-50488) | [3][4][7] |

| N-pyrrolidino methadone | δ (DOR) | GTPγS Binding | 1067 | 56 (vs. SNC-80) | [3][4][7] |

| Methadone (racemic) | µ (MOR) | β-arrestin 2 Recruitment | 50.3 | 152 (vs. Hydromorphone) | [5][6] |

| Fentanyl | µ (MOR) | β-arrestin 2 Recruitment | 14.9 | - | [1] |

| Morphine | µ (MOR) | β-arrestin 2 Recruitment | 290 | - | [1] |

Note: Direct Ki (binding affinity) values for N-pyrrolidino methadone at opioid receptors have not been reported in the reviewed literature.

The data indicates that N-pyrrolidino methadone is a potent and full agonist at the µ-opioid receptor, with a potency and efficacy comparable to methadone.[5][6] Its activity at the κ- and δ-opioid receptors is significantly lower, suggesting a degree of selectivity for the µ-opioid receptor.[3][4][7]

Signaling Pathways

Upon binding to the µ-opioid receptor, N-pyrrolidino methadone initiates intracellular signaling cascades. The primary pathway involves the activation of inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This cascade ultimately results in the analgesic and other opioid-like effects. Another important pathway is the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling.

Pharmacokinetics

Detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion) of N-pyrrolidino methadone in humans or animals are limited.

Metabolism

Recent studies have begun to elucidate the metabolic fate of this compound in humans. The primary metabolic pathway involves the opening of the pyrrolidine (B122466) ring, followed by further modifications.

-

Primary Metabolism: The main metabolic transformation is the opening of the pyrrolidine ring to form N-butan-4-ol or N-butanoic acid derivatives.[3][4][7]

-

Major Metabolites: The subsequent cyclization of these intermediates leads to the formation of 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA).[3][4][7] These have been proposed as specific biomarkers for this compound consumption.

-

Other Transformations: Other observed metabolic reactions include hydroxylation, reduction, and O-glucuronidation.[3][4][7]

Absorption, Distribution, and Excretion

Currently, there is no published data on the absorption, distribution, and excretion parameters of N-pyrrolidino methadone, such as its bioavailability, volume of distribution, plasma protein binding, and elimination half-life.

In Vivo Pharmacology

Analgesic Activity

Early studies from the 1940s reported that N-pyrrolidino methadone exhibits analgesic activity comparable to methadone in rats, dogs, and humans.[1] More recent, detailed in vivo studies providing quantitative data such as ED₅₀ values are not yet available in the public domain.

| Compound | Animal Model | Analgesic Assay | ED₅₀ (mg/kg) | Reference(s) |

| N-pyrrolidino methadone | Rat/Mouse | Tail-flick/Hot-plate | Not Reported | [1] |

| Methadone | Mouse | Tail-flick | 3.25 | [8] |

| Fentanyl | Rat | Hot-plate | 0.0209 | [1] |

| Morphine | Rat | Hot-plate | 3.940 | [1] |

Note: The table highlights the lack of specific ED₅₀ values for N-pyrrolidino methadone from recent, well-documented studies.

Toxicology and Side Effects

The specific side-effect profile of N-pyrrolidino methadone has not been formally studied. However, given its potent agonist activity at the µ-opioid receptor, it is expected to produce a side-effect profile similar to that of other potent opioids, including methadone.

Expected Side Effects Based on Opioid Agonism:

-

Respiratory depression

-

Sedation

-

Constipation

-

Nausea and vomiting

-

Dizziness

-

Potential for dependence and addiction

-

Risk of overdose

Early research indicated that N-pyrrolidino methadone has a median lethal dose (LD₅₀) in mice that is similar to that of methadone.[1]

Experimental Protocols

GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified following receptor stimulation by an agonist.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal tissues.

-

Assay Incubation: Membranes are incubated in a buffer containing GDP, the test compound (N-pyrrolidino methadone) at various concentrations, and [³⁵S]GTPγS.

-

Termination and Separation: The binding reaction is stopped, and bound [³⁵S]GTPγS is separated from the free radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is plotted against the drug concentration to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values are calculated.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR. A common method is enzyme fragment complementation (EFC).

Protocol Outline:

-

Cell Culture: Cells are engineered to express the opioid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.

-

Compound Addition: The cells are treated with varying concentrations of the test compound.

-

Recruitment: Agonist binding promotes the interaction between the receptor and β-arrestin, bringing the two enzyme fragments together to form an active enzyme.

-

Signal Detection: A substrate is added that is converted by the active enzyme into a luminescent product.

-

Data Analysis: The luminescent signal is measured and plotted against the drug concentration to determine EC₅₀ and Eₘₐₓ values.

Discussion and Future Directions

The available data indicate that N-pyrrolidino methadone (this compound) is a potent µ-opioid receptor agonist with efficacy comparable to methadone. Its pharmacological profile suggests a potential for strong analgesic effects, as well as a significant risk of abuse, dependence, and overdose, similar to other potent opioids.

However, there are substantial gaps in our understanding of this compound. The lack of receptor binding affinity data (Ki values) makes it difficult to fully characterize its receptor interaction profile and selectivity. Furthermore, the absence of detailed in vivo studies means that its analgesic potency, pharmacokinetic profile, and specific side effects in a living system are not well-defined.

Future research should prioritize:

-

Receptor Binding Assays: Determination of Ki values for N-pyrrolidino methadone at µ, κ, and δ opioid receptors, as well as a broader panel of CNS receptors to assess selectivity.

-

In Vivo Analgesic Studies: Quantitative assessment of its analgesic potency (ED₅₀) in standard animal models of pain (e.g., hot-plate, tail-flick tests).

-

Comprehensive Pharmacokinetic Profiling: In vivo studies to determine its oral bioavailability, plasma protein binding, volume of distribution, elimination half-life, and clearance.

-

Side-Effect and Toxicology Studies: In vivo assessment of its acute and chronic toxicity, including its effects on respiration, cardiovascular function, and its potential for producing physical dependence and withdrawal.

-

Metabolite Activity: Characterization of the pharmacological activity of its major metabolites to understand their contribution to the overall effects of the drug.

A more complete understanding of the pharmacological profile of N-pyrrolidino methadone is crucial for public health and safety, and for guiding the response of the scientific and medical communities to its re-emergence.

References

- 1. cfsre.org [cfsre.org]

- 2. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arresting the Development of Addiction: The Role of β-Arrestin 2 in Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the In Silico Prediction of Dipyanone's Receptor Binding Affinity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dipyanone, a novel synthetic opioid structurally related to methadone, has emerged as a significant compound of interest due to its potent activity at the µ-opioid receptor (MOR).[1][2] Understanding its binding affinity and mechanism of action is crucial for both public health and therapeutic development. This technical guide provides an in-depth overview of the in silico methodologies used to predict the receptor binding affinity of this compound. It covers the theoretical underpinnings of computational approaches, detailed experimental protocols for both in silico modeling and in vitro validation, and a summary of the known quantitative data for this compound. Furthermore, this guide presents visual workflows and signaling pathways to facilitate a comprehensive understanding of the processes involved. The methodologies described herein are intended to serve as a practical resource for researchers engaged in the study of novel psychoactive substances and the broader field of computer-aided drug design.

Introduction to this compound and its Pharmacological Profile

This compound (4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one) is a synthetic opioid that has been identified in forensic casework and is associated with recreational use.[1][3] Its chemical structure, similar to methadone, confers potent agonistic activity at the µ-opioid receptor (MOR), which is the primary mechanism for its analgesic and euphoric effects.[1][4] In vitro studies have demonstrated that this compound's potency at the MOR is comparable to that of methadone.[3][5] The emergence of novel synthetic opioids like this compound necessitates rapid and effective methods for pharmacological characterization to assess their potential for abuse and to guide potential therapeutic interventions.[6][7] In silico prediction of receptor binding affinity offers a time- and cost-effective approach to achieve this.[8]

In Silico Prediction of Receptor Binding Affinity: A Methodological Overview

Computer-aided drug design (CADD) encompasses a variety of computational techniques to identify, design, and optimize drug candidates.[9][10] For predicting the binding affinity of a ligand like this compound to its receptor, structure-based drug design (SBDD) is a prominent approach, particularly when the three-dimensional structure of the target receptor is known.[10] The general workflow involves preparing the ligand and receptor structures, performing molecular docking to predict the binding pose and affinity, and often refining these predictions with more computationally intensive methods like molecular dynamics (MD) simulations.[11]

General Workflow for In Silico Prediction and Validation

The process of predicting and validating the receptor binding affinity of a novel compound like this compound is a multi-step process that integrates computational modeling with experimental verification.

Detailed Protocols for In Silico Prediction

Target Identification and Preparation

-

Target Selection : The primary target for this compound is the human µ-opioid receptor (MOR).[1][4]

-

Structure Retrieval : Obtain the 3D crystal structure of the MOR from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a known ligand.

-

Receptor Preparation :

-

Using a molecular modeling software suite (e.g., Schrödinger, MOE, or AutoDock Tools), prepare the receptor by:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms.

-

Assigning correct bond orders and protonation states for amino acid residues.

-

Performing energy minimization to relieve any steric clashes.

-

-

Ligand Preparation

-

Structure Generation : The 2D structure of this compound can be sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

-

Ligand Optimization :

-

Generate possible ionization states at a physiological pH (e.g., 7.4).

-

Perform a conformational search to identify low-energy conformers.

-

Minimize the energy of the 3D structure using a suitable force field (e.g., MMFF94).

-

Molecular Docking

-

Binding Site Definition : Define the binding site (or "grid") on the MOR. This is typically centered on the location of the co-crystallized ligand in the original PDB structure.

-

Docking Simulation :

-

Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared this compound structure into the defined binding site of the MOR.

-

The docking algorithm will explore various poses of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.[7][12]

-

-

Pose Analysis :

-

Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the MOR residues.

-

The docking score provides an initial estimate of the binding affinity.

-

Molecular Dynamics (MD) Simulation

-

System Setup :

-

The top-ranked docked complex of this compound and the MOR is placed in a simulated physiological environment (a box of water molecules with ions to neutralize the system).

-

-

Simulation :

-

Run an MD simulation for a sufficient time (e.g., 100 ns) to allow the complex to reach equilibrium. This simulation tracks the movement of every atom over time.

-

-

Analysis :

-

Analyze the trajectory of the simulation to assess the stability of the binding pose and the key interactions over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA for a more accurate prediction of binding affinity.

-

Experimental Validation Protocols

In silico predictions must be validated through experimental assays.[13][14]

Homogeneous Time-Resolved Fluorescence (HTRF®)-based GTP Gi Binding Assay

This assay measures the activation of the Gi protein coupled to the opioid receptor upon ligand binding.[2][15]

-

Materials : Human MOR, DOR, and KOR membranes, GTP Gi Binding assay kit (containing GTP Eu Cryptate, d2 antibody, GDP, MgCl2).[2]

-

Procedure :

-

Prepare a reaction mixture containing the receptor membranes, GDP, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding GTPγS.

-

Add the HTRF detection reagents (GTP Eu Cryptate and d2 antibody).

-

Incubate to allow for signal development.

-

Measure the HTRF signal on a compatible plate reader.

-

-

Data Analysis : The signal is used to calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values, which indicate the potency and efficacy of the compound.[2][15]

β-Arrestin 2 Recruitment Assay

This assay measures a different aspect of receptor activation: the recruitment of β-arrestin 2, which is involved in receptor desensitization and signaling.[3][5]

-

Materials : Cells stably expressing the µ-opioid receptor and a β-arrestin 2 fusion protein, substrate for the enzyme-linked component of the assay.

-

Procedure :

-

Plate the cells and allow them to adhere.

-

Add this compound at various concentrations.

-

Incubate to allow for receptor activation and β-arrestin 2 recruitment.

-

Add the detection reagents.

-

Measure the signal (e.g., luminescence or fluorescence).

-

-

Data Analysis : Calculate EC50 and Emax values from the concentration-response curve.

Quantitative Data for this compound

The following tables summarize the available in vitro pharmacological data for this compound.

Table 1: Receptor Activation Potency and Efficacy of this compound

| Receptor | Assay | Reference Compound | EC50 (nM) | Emax (%) | Citation |

|---|---|---|---|---|---|

| µ-Opioid Receptor (MOR) | GTP Gi Binding | Fentanyl | 96.8 | 106 | [2][15] |

| κ-Opioid Receptor (KOR) | GTP Gi Binding | U-50488 | 380.4 | 13 | [2][15] |

| δ-Opioid Receptor (DOR) | GTP Gi Binding | SNC-80 | 1067 | 56 | [2][15] |

| µ-Opioid Receptor (MOR) | β-Arrestin 2 Recruitment | Hydromorphone | 39.9 | 155 |[3][4][5] |

Table 2: Comparative Receptor Activity of this compound and Related Opioids

| Compound | Assay | EC50 (nM) | Emax (%) (vs. Hydromorphone) | Citation |

|---|---|---|---|---|

| This compound | β-Arrestin 2 Recruitment | 39.9 | 155 | [3][5] |

| Methadone | β-Arrestin 2 Recruitment | 50.3 | 152 | [3][5] |

| Fentanyl | β-Arrestin 2 Recruitment | 9.35 | - | [3] |

| Morphine | β-Arrestin 2 Recruitment | 142 | - |[3] |

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular events.

Conclusion

The in silico prediction of receptor binding affinity is a powerful tool in the characterization of novel synthetic opioids like this compound. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular interactions driving ligand-receptor recognition. However, it is imperative that these computational predictions are anchored by robust in vitro validation to ensure their accuracy and relevance. The methodologies and data presented in this guide provide a comprehensive framework for scientists and drug development professionals to approach the study of this compound and other emerging psychoactive substances. Continued efforts in this area will be crucial for addressing the public health challenges posed by the dynamic landscape of synthetic drugs.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]

- 4. sarms4muscle.com [sarms4muscle.com]

- 5. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. microbenotes.com [microbenotes.com]

- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Dipyanone as a novel psychoactive substance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyanone (4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one) is a synthetic opioid that has recently emerged as a novel psychoactive substance (NPS) on the illicit drug market.[1] Structurally related to methadone and dipipanone, this compound functions as a potent agonist at the µ-opioid receptor (MOR), exhibiting a pharmacological profile that raises significant public health concerns due to its potential for abuse, dependence, and overdose.[2] First identified in Germany in 2021, its appearance has been noted in forensic casework, including post-mortem toxicology reports.[3][4] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, pharmacology, metabolism, and analytical detection of this compound.

Introduction and History

While this compound gained notoriety as an NPS in 2021, its origins trace back to analgesic research in the mid-20th century.[4] It was first described in the scientific literature in the 1940s as part of a series of investigations into new analgesic compounds.[4] Early studies in animal models suggested that this compound possessed analgesic activity comparable to methadone. However, it was never commercially developed as a pharmaceutical. Its re-emergence on the illicit market highlights a trend of clandestine laboratories exploring older pharmaceutical literature for new psychoactive compounds.

Chemical Properties and Synthesis

This compound is a synthetic opioid belonging to the 4,4-diphenylheptan-3-one chemical class.

| Property | Value |

| IUPAC Name | 4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one |

| CAS Number | 60996-94-3 |

| Molecular Formula | C₂₃H₂₉NO |

| Molecular Weight | 335.49 g/mol |

| Canonical SMILES | CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Synthesis: A detailed, publicly available synthesis protocol for this compound is not documented. However, based on the synthesis of structurally similar compounds like methadone and phenadoxone, a plausible synthetic route can be inferred. The synthesis would likely involve a two-step process:

-

Formation of the nitrile intermediate: The synthesis would likely begin with the alkylation of diphenylacetonitrile (B117805) with 1-(2-chloropropyl)pyrrolidine. This reaction is analogous to the synthesis of the methadone precursor, 2,2-diphenyl-4-(dimethylamino)pentanenitrile.[5]

-

Grignard reaction: The resulting 2,2-diphenyl-4-(pyrrolidin-1-yl)pentanenitrile would then be reacted with an ethyl magnesium halide (e.g., ethylmagnesium bromide) followed by hydrolysis to yield this compound.

Pharmacology

This compound's pharmacological effects are primarily mediated through its interaction with opioid receptors.

Receptor Binding and Activation

This compound is a potent agonist at the µ-opioid receptor (MOR), with significantly lower activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[4] Its activation of the MOR is comparable to that of methadone.

| Receptor | Parameter | Value | Reference Compound |

| µ-Opioid Receptor (MOR) | EC₅₀ | 96.8 nM | Fentanyl (106% Emax) |

| Emax | 106% | ||

| κ-Opioid Receptor (KOR) | EC₅₀ | 380.4 nM | U-50488 (13% Emax) |

| Emax | 13% | ||

| δ-Opioid Receptor (DOR) | EC₅₀ | 1067 nM | SNC-80 (56% Emax) |

| Emax | 56% |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Signaling Pathway

As a µ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events through the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The activation of Gi/o proteins also leads to the modulation of ion channels, specifically the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[7] These actions collectively lead to a decrease in neuronal excitability, producing the analgesic and other central nervous system effects of the opioid.

Metabolism

The metabolism of this compound is characterized by the opening of the pyrrolidine (B122466) ring, which is a key feature for identifying its use. The primary metabolic transformations include:

-

Pyrrolidine Ring Opening: This leads to the formation of N-butan-4-ol or N-butanoic acid compounds.

-

Cyclisation: Subsequent cyclisation forms 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA).[4]

-

Other transformations: Hydroxylation, reduction, and O-glucuronidation also occur.[4]

EMDPB and EMDPBA have been proposed as specific biomarkers for confirming this compound consumption.[4]

Toxicology

The emergence of this compound on the illicit drug market has been associated with adverse events, including fatalities.[4] Toxicological data from post-mortem cases have identified this compound in blood at concentrations ranging from 80 to 1400 ng/mL.[4] In one reported case, a blood concentration of 370 ng/mL was detected.[8] Early animal studies indicated that this compound has a median lethal dose (LD₅₀) in mice similar to that of methadone.[4]

| Case Type | Sample | Concentration Range |

| Post-mortem | Blood | 80 - 1400 ng/mL |

| Post-mortem | Urine | 80 - 5500 ng/mL |

Analytical Detection

The detection and quantification of this compound and its metabolites in biological matrices are crucial for forensic and clinical toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for this purpose.

Experimental Protocol: LC-MS/MS Analysis of this compound in Blood

This protocol provides a general framework for the analysis of this compound in whole blood.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of whole blood, add an internal standard (e.g., this compound-d7).

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor at least two transitions, for example, Q1: 336.2 -> Q3: 265.2 (quantifier) and Q1: 336.2 -> Q3: 98.1 (qualifier).

-

Internal Standard: Monitor the corresponding transitions for the deuterated analog.

-

Experimental Protocol: GTP Gi Binding Assay

This assay is used to determine the functional activity of this compound at the µ-opioid receptor by measuring G-protein activation.

1. Materials:

-

Membranes from cells expressing the human µ-opioid receptor.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

This compound and reference compounds (e.g., DAMGO as a full agonist).

-

Scintillation cocktail and a microplate scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound and reference compounds in assay buffer.

-

In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 µM), and the cell membranes (5-20 µg protein/well).

-

Add the diluted compounds to the respective wells.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.

-

Plot the specific binding against the logarithm of the drug concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Conclusion

This compound represents a significant and emerging threat within the landscape of novel psychoactive substances. Its potent µ-opioid receptor agonism, coupled with a clandestine synthesis that appears to draw from historical pharmaceutical research, underscores the need for continued vigilance and advanced analytical capabilities within the forensic and clinical toxicology communities. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, offering valuable information for researchers, scientists, and drug development professionals working to address the challenges posed by the evolving illicit drug market. Further research into the pharmacokinetics and full toxicological profile of this compound is warranted to better understand its public health risks.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]

- 6. anesthesiaexperts.com [anesthesiaexperts.com]

- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]

Dipyanone Metabolism and Identification of Major Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyanone, a potent synthetic opioid structurally related to methadone, has recently emerged on the novel psychoactive substances (NPS) market, posing significant public health risks. A thorough understanding of its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and the development of effective treatment strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, focusing on the identification and characterization of its major metabolites. It details the primary metabolic pathways, summarizes available quantitative data, and provides in-depth experimental protocols for in vitro and in vivo analysis. Furthermore, this guide highlights the key analytical techniques employed for metabolite identification and outlines future research directions to address existing knowledge gaps.

Introduction

This compound (N-pyrrolidino methadone) is a synthetic opioid that has been identified in forensic casework and is associated with a risk of overdose and adverse health effects.[1][2] Its pharmacological profile is characterized by potent agonism at the µ-opioid receptor (MOR), comparable to that of methadone.[3] As with many novel synthetic opioids, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential for accurate toxicological assessment and clinical management. This guide focuses specifically on the metabolism of this compound, a critical aspect of its pharmacology and toxicology.

Metabolic Pathways of this compound

The biotransformation of this compound primarily occurs in the liver and involves a series of Phase I and Phase II metabolic reactions. The major metabolic pathway is initiated by the enzymatic opening of the pyrrolidine (B122466) ring, a characteristic feature of its metabolism.[1][4][5]

Phase I Metabolism

Phase I metabolism of this compound involves oxidation, reduction, and hydroxylation reactions. The key steps are:

-

Pyrrolidine Ring Opening: The primary metabolic event is the enzymatic hydroxylation of the pyrrolidine ring, leading to the formation of an unstable hemiaminal. This intermediate spontaneously opens to form an N-butanal derivative.[2]

-

Reduction and Oxidation: The resulting aldehyde can be either reduced to the corresponding N-butanol metabolite or oxidized to the N-butanoic acid metabolite.[1][5]

-

Cyclization: These linear metabolites subsequently undergo cyclization to form the two major and specific biomarkers of this compound consumption:

-

Other Phase I Reactions: Additional minor metabolic transformations include hydroxylation of the diphenyl moiety and reduction of the ketone group.[1][5]

While the specific cytochrome P450 (CYP450) isoenzymes responsible for this compound metabolism have not yet been definitively identified, it is hypothesized that enzymes from the CYP2B6, CYP3A4, and CYP2C19 families, which are known to metabolize the structurally similar methadone, may be involved.[6] Further reaction phenotyping studies are required to confirm the specific CYP450 contributions.

Phase II Metabolism

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For this compound, the main Phase II reaction is:

-

O-Glucuronidation: The hydroxylated metabolites can undergo conjugation with glucuronic acid to form O-glucuronides.[1][5] The detection of certain metabolites is enhanced after enzymatic hydrolysis with β-glucuronidase, indicating their presence as glucuronide conjugates in biological samples.[2]

The following diagram illustrates the proposed primary metabolic pathway of this compound.

Major Metabolites and Biomarkers

As established, the most significant metabolites of this compound identified to date are EMDPB and EMDPBA.[1][4] These metabolites are considered specific biomarkers for this compound consumption due to their unique formation pathway involving the opening and subsequent cyclization of the pyrrolidine ring.[2] Their detection in biological samples, such as urine and blood, provides strong evidence of this compound exposure.

The pharmacological activity of EMDPB and EMDPBA has not yet been experimentally determined. In silico predictions for metabolites of other novel synthetic opioids suggest that they may have lower affinity for the µ-opioid receptor compared to the parent compound. However, dedicated studies are necessary to characterize the pharmacological and toxicological profiles of these major this compound metabolites.

Quantitative Data

Quantitative analysis of this compound and its metabolites is crucial for interpreting toxicological findings. The following tables summarize the available quantitative data from in vivo and in vitro studies.

Table 1: Concentrations of this compound in Postmortem Forensic Cases [2]

| Biological Matrix | Concentration Range (ng/mL) |

| Blood | 720 - 1400 |

| Urine | 80 - 5500 |

Table 2: Relative Abundance of Major Metabolites in Urine from Forensic Cases [2]

| Metabolite | Relative Proportion of Total Metabolites' Signal |

| EMDPB (M12) | 23 - 26% |

| EMDPBA (M13) | 61% |

Note: In these urine samples, the parent this compound signal was approximately twice as intense as that of the principal metabolite, EMDPBA.[2]

Table 3: In Vitro Opioid Receptor Activation Profile of this compound [1][7]

| Receptor | Assay | EC50 (nM) | Emax (%) (Compared to Control) |

| µ-Opioid Receptor (MOR) | GTP Gi binding | 96.8 | 106% (vs. Fentanyl) |

| µ-Opioid Receptor (MOR) | β-arrestin 2 recruitment | 39.9 | 155% (vs. Hydromorphone) |

| κ-Opioid Receptor (KOR) | GTP Gi binding | 380.4 | 13% (vs. U-50488) |

| δ-Opioid Receptor (DOR) | GTP Gi binding | 1067 | 56% (vs. SNC-80) |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the study of this compound metabolism.

In Vitro Metabolism using Human Hepatocytes

This protocol is adapted from studies investigating the in vitro metabolism of novel synthetic opioids.[1][2]

Objective: To identify the metabolites of this compound produced by human liver enzymes.

Materials:

-

Cryopreserved human hepatocytes (pooled donors)

-

Thawing medium for hepatocytes

-

Supplemented William's Medium E (SWM)

-

This compound standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Nitrogen evaporator

-

LC-HRMS/MS system

Procedure:

-

Hepatocyte Thawing: Thaw the cryopreserved hepatocytes rapidly in a 37°C water bath. Transfer the cell suspension to a tube containing pre-warmed thawing medium.

-

Cell Washing: Centrifuge the cell suspension at 100 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in SWM. Repeat this washing step.

-

Cell Viability and Counting: Determine cell viability and concentration using the trypan blue exclusion method and a hemocytometer. Adjust the cell concentration to 2 x 106 viable cells/mL with SWM.

-

Incubation: Add this compound to the hepatocyte suspension to a final concentration of 10 µM. Incubate the mixture at 37°C in a humidified atmosphere of 5% CO2 for up to 3 hours.

-

Sample Collection: Collect aliquots of the incubate at various time points (e.g., 0, 1, and 3 hours).

-

Metabolism Quenching and Protein Precipitation: To a 100 µL aliquot of the incubate, add 100 µL of ice-cold acetonitrile to stop the metabolic reactions and precipitate proteins.

-

Sample Preparation for Analysis:

-

Vortex the sample and centrifuge at 15,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A and 5% mobile phase B).

-

Sample Preparation for Metabolite Identification in Urine

Objective: To extract this compound and its metabolites from urine samples for LC-HRMS/MS analysis.

Materials:

-

Urine sample

-

Ammonium (B1175870) formate (B1220265) solution (10 M)

-

Acetonitrile (ice-cold)

-

Centrifuge

-

Vortex mixer

Procedure:

-

To a 200 µL aliquot of urine, add 200 µL of 10 M ammonium formate solution.

-

Add 1.5 mL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes.

-

Transfer the supernatant for LC-HRMS/MS analysis. For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.

LC-HRMS/MS Analysis for Metabolite Identification

Objective: To separate, detect, and identify this compound and its metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

High-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, capable of tandem mass spectrometry (MS/MS).

Typical LC Conditions:

-

Column: A reversed-phase column, such as a C18 or F5 column (e.g., Kinetex® F5, 100 x 2.1 mm, 2.6 µm).[2]

-

Mobile Phase A: 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

Gradient: A suitable gradient from low to high percentage of mobile phase B to elute compounds of varying polarities.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Typically maintained at 40°C.

Typical MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS spectra.

-

Full Scan Range: m/z 100-1000.

-

Collision Energy: Ramped or fixed collision energy for MS/MS fragmentation.

Data Analysis: Metabolite identification is achieved by comparing the retention times and fragmentation patterns of the detected peaks with those of the parent drug and by accurate mass measurements to propose elemental compositions.

The following diagram illustrates a general workflow for the identification of this compound metabolites.

Future Research Directions

While significant progress has been made in understanding this compound metabolism, several knowledge gaps remain. Future research should focus on:

-

CYP450 Reaction Phenotyping: Conducting in vitro studies with a panel of recombinant human CYP450 enzymes and specific chemical inhibitors to definitively identify the enzymes responsible for this compound's metabolism. This will be crucial for predicting potential drug-drug interactions.

-

Pharmacological Activity of Metabolites: Synthesizing the major metabolites, EMDPB and EMDPBA, and evaluating their pharmacological activity, particularly their affinity and efficacy at opioid receptors and their potential off-target effects. This will provide a more complete picture of the overall pharmacological and toxicological profile of this compound.

-

Pharmacokinetic Studies: Performing comprehensive pharmacokinetic studies in animal models and, if feasible, in humans to determine key parameters such as half-life, volume of distribution, and clearance of both this compound and its major metabolites.

-

Development of Certified Reference Materials: The synthesis and certification of reference standards for EMDPB and EMDPBA are essential for the development and validation of quantitative analytical methods for use in clinical and forensic laboratories.

Conclusion

The metabolism of this compound is characterized by a unique pathway involving pyrrolidine ring opening and subsequent cyclization to form the major metabolites EMDPB and EMDPBA, which serve as specific biomarkers of consumption. This technical guide has summarized the current understanding of these metabolic pathways, presented available quantitative data, and provided detailed experimental protocols for the identification and analysis of these metabolites. Further research, particularly in identifying the specific metabolizing enzymes and characterizing the pharmacological activity of the metabolites, is necessary to fully elucidate the clinical and forensic implications of this compound use. The information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working to address the challenges posed by the emergence of novel synthetic opioids.

References

- 1. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling | springermedizin.de [springermedizin.de]

- 3. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs | National Institute of Justice [nij.ojp.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of Dipyanone: A Technical Guide to its Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dipyanone, a synthetic opioid structurally analogous to methadone, has recently emerged as a novel psychoactive substance. First identified in drug seizures in 2021, its pharmacological and toxicological profile is of significant interest to the scientific and medical communities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on preclinical data derived from animal models and in vitro systems. While in vivo animal data, particularly regarding pharmacokinetics, remains limited, this document synthesizes the available information to guide future research and drug development efforts.

Pharmacodynamics: Unraveling the Opioid Receptor Interaction

This compound's primary mechanism of action is its interaction with opioid receptors. In vitro studies have consistently demonstrated that it is a potent agonist at the µ-opioid receptor (MOR), with potency and efficacy comparable to methadone.[2][3][4] Its interaction with κ-opioid (KOR) and δ-opioid (DOR) receptors is significantly weaker.[1][5][6][7] This receptor activation profile suggests a pharmacological effect similar to methadone, including potent analgesia, but also a significant risk of respiratory depression and a high potential for abuse.[1][5][6][7][8]

In Vitro Receptor Activation Profile

The following table summarizes the in vitro data on this compound's interaction with opioid receptors from various studies.

| Assay Type | Receptor | Parameter | Value | Comparator | Reference |

| GTP Gi Binding Assay | µ (MOR) | EC50 | 96.8 nM | Fentanyl | [1] |

| Emax | 106% | Fentanyl | [1] | ||

| κ (KOR) | EC50 | 380.4 nM | U-50488 | [1] | |

| Emax | 13% | U-50488 | [1] | ||

| δ (DOR) | EC50 | 1067 nM | SNC-80 | [1] | |

| Emax | 56% | SNC-80 | [1] | ||

| β-arrestin 2 Recruitment Assay | µ (MOR) | EC50 | 39.9 nM | Hydromorphone | [3][4] |

| Emax | 155% | Hydromorphone | [3][4] | ||

| µ (MOR) | EC50 | 50.3 nM | Methadone | [3][4] | |

| Emax | 152% | Methadone | [3][4] |

Experimental Protocol: GTP Gi Binding Assay [1]

This assay evaluates the activation of G-protein coupled receptors by measuring the binding of GTP to the Gαi subunit. The protocol involves the use of a homogeneous time-resolved fluorescence (HTRF)-based assay. In this system, opioid receptors are expressed in cell membranes. The addition of an agonist like this compound activates the receptor, leading to the exchange of GDP for a fluorescently labeled GTP analog on the Gαi subunit, resulting in a measurable FRET signal.

Experimental Protocol: β-arrestin 2 Recruitment Assay [3][4]

This assay measures the recruitment of the β-arrestin 2 protein to the activated opioid receptor, a key step in receptor desensitization and internalization. The assay typically uses cells co-expressing the opioid receptor and a β-arrestin 2 fusion protein. Agonist binding induces a conformational change in the receptor, leading to the recruitment of β-arrestin 2, which can be detected by various methods, such as enzyme complementation or fluorescence resonance energy transfer (FRET).

In Vivo Analgesic Effects in Animal Models

Early preclinical studies in mice have provided some initial insights into the analgesic properties of this compound.

| Animal Model | Test | This compound Dose | Comparator (Dose) | Finding | Reference |

| Mouse | Hot Plate Assay | 6.82 mg/kg (ED50) | Methadone (5.18 mg/kg ED50) | Similar analgesic effect to methadone. | [5] |

| Mouse | Tail Pinch Test | 1-2 mg/kg | Methadone (1-2 mg/kg) | Similar analgesic threshold to methadone. | [5] |

Experimental Protocol: Hot Plate Assay [5]

The hot plate test is a common method to assess thermal nociception. A mouse is placed on a heated surface (typically 50-55°C), and the latency to a behavioral response (e.g., licking a paw, jumping) is measured. An increase in this latency after drug administration indicates an analgesic effect.

Experimental Protocol: Tail Pinch Test [5]

The tail pinch test assesses the response to mechanical pain. A clip is applied to the base of the mouse's tail, and the time until the mouse attempts to remove the clip is recorded. An increase in this latency is indicative of analgesia.

Pharmacokinetics: An Area for Future Investigation

A significant gap exists in the scientific literature regarding the pharmacokinetics of this compound in animal models. While early studies from the 1940s suggested similar activity to methadone in rats and dogs, detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been published.[5][8] Multiple recent publications have highlighted the urgent need for such studies to better understand the toxicological relevance of this emerging substance.[1][5][6][7][8]

Metabolism

While in vivo animal metabolism data is lacking, in vitro studies using human hepatocytes have shed light on the metabolic fate of this compound. The primary metabolic pathway involves the opening of the pyrrolidine (B122466) ring, followed by oxidation and cyclization.[1][5][6][8] This is analogous to the metabolism of methadone to its primary metabolite, EDDP.

Experimental Protocol: Human Hepatocyte Incubations [1][8]

To study metabolism, this compound is incubated with pooled human hepatocytes. After incubation, the mixture is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) to identify and characterize the metabolites formed.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]

- 4. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling [iris.univpm.it]

- 8. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Opioid Activity of Dipyanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyanone (4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one) is a synthetic opioid structurally related to methadone that has emerged as a novel psychoactive substance.[1] Understanding its in vitro pharmacological profile at opioid receptors is crucial for predicting its physiological effects, abuse potential, and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's activity at mu (µ), delta (δ), and kappa (κ) opioid receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative In Vitro Characterization of this compound

The following tables summarize the currently available quantitative data on this compound's functional activity at the three main opioid receptors.

Table 1: G-Protein Activation Profile of this compound (GTPγS/GTP Gi Binding Assay)

| Ligand | Receptor | EC50 (nM) | Emax (%) | Comparator | Reference(s) |

| This compound | Mu (µ) | 96.8 | 106 | Fentanyl | [2] |

| This compound | Kappa (κ) | 380.4 | 13 | U-50488 | [2] |

| This compound | Delta (δ) | 1067 | 56 | SNC-80 | [2] |

Table 2: β-Arrestin 2 Recruitment Profile of this compound

| Ligand | Receptor | EC50 (nM) | Emax (%) | Comparator | Reference(s) |

| This compound | Mu (µ) | 39.9 | 155 | Hydromorphone | [3] |

| Methadone | Mu (µ) | 50.3 | 152 | Hydromorphone | [3] |

Note on Binding Affinity: To date, specific radioligand binding affinity data (Ki values) for this compound at mu, delta, and kappa opioid receptors have not been published in the peer-reviewed literature. As this compound is a structural analog of methadone, the binding affinities of methadone are provided for context. The R-isomer of methadone exhibits a higher affinity for the mu-opioid receptor than the S-isomer.[4] For the mu-opioid receptor, methadone's Ki is reported to be in the range of 5.6 nM in human receptors.[5]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound's opioid activity are provided below. These represent standard protocols that can be adapted for the specific analysis of novel synthetic opioids.

Homogeneous Time-Resolved Fluorescence (HTRF) GTP Gi Binding Assay

This assay quantifies the activation of Gi-coupled receptors by measuring the binding of a non-hydrolyzable GTP analog.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating Gi protein activation.

Materials:

-

GPCR-expressing cell membranes (e.g., CHO or HEK cells stably expressing human mu, delta, or kappa opioid receptors)

-

HTRF GTP Gi Binding Kit (containing Eu-cryptate labeled GTP analog and d2-labeled anti-Gi monoclonal antibody)

-

Test compound (e.g., this compound) and reference agonists (e.g., Fentanyl, U-50488, SNC-80)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.4)

-

GDP

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Membrane Preparation: Prepare cell membranes from receptor-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Reagent Preparation: Prepare serial dilutions of the test compound and reference agonists in assay buffer. Prepare the HTRF detection reagents according to the manufacturer's protocol.

-

Assay Setup: In a 384-well plate, add in the following order:

-

Test compound or reference agonist dilutions.

-

Cell membranes (optimized concentration, typically 2-10 µ g/well ).

-

A mixture of the Eu-GTP analog and d2-labeled anti-Gi antibody.

-

GDP at an optimized concentration.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the response of a reference full agonist (100%) and vehicle control (0%). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.[6][7]

Nano-Glo® β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR using NanoLuc® Binary Technology (NanoBiT®).

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in inducing β-arrestin recruitment.

Materials:

-

HEK 293T cells co-expressing the opioid receptor of interest tagged with a NanoBiT® subunit and β-arrestin 2 tagged with the complementary NanoBiT® subunit.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Nano-Glo® Live Cell Assay System (containing Nano-Glo® Live Cell Substrate and Nano-Glo® LCS Dilution Buffer).

-

Test compound (e.g., this compound) and a reference agonist (e.g., Hydromorphone).

-

White, opaque 96- or 384-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the engineered HEK 293T cells into white-walled assay plates at an appropriate density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in an appropriate assay buffer or medium.

-

Assay Protocol:

-

Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.

-

Add the test compound or reference agonist to the wells containing the cells.

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

-

Add the prepared Nano-Glo® detection reagent to each well.

-

Incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

-

-

Detection: Measure the luminescence using a plate luminometer.

-